2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile
Overview
Description
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile, also known as BMTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of malononitrile derivatives and has been extensively studied for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile is not well understood, but it is believed to act as a Michael acceptor and undergo nucleophilic addition with various nucleophiles such as thiols and amines. This reaction leads to the formation of various adducts that have potential applications in various fields.
Biochemical And Physiological Effects
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. In vitro studies have shown that 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile inhibits the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been shown to inhibit the growth of various cancer cell lines such as MCF-7 and A549.
Advantages And Limitations For Lab Experiments
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. However, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile, including the development of new synthetic methods for the preparation of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and materials science. In addition, the study of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile's toxicity and safety profile is also an important area of future research.
Conclusion:
In conclusion, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile is a versatile compound that has potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. Its unique properties and potential applications make it an interesting compound for further research. The investigation of 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile's mechanism of action, toxicity, and safety profile, as well as the development of new synthetic methods and the exploration of its potential applications, are important areas of future research.
Scientific Research Applications
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. In organic synthesis, 2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
2-[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-9-5-3-4-6-11(9)16-12(15-2)10(7-13)8-14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGAWFKACRSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(=C(C#N)C#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650233 | |
Record name | {[(2-Methylphenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile | |
CAS RN |
214330-80-0 | |
Record name | {[(2-Methylphenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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